Nitrilotriacetate (1-) is the conjugate base of nitrilotriacetic acid, a compound widely recognized for its chelating properties. It plays a significant role in various chemical and biological processes, particularly in the binding and removal of metal ions from solutions. Nitrilotriacetate is classified as an aminotricarboxylic acid and is often utilized in complexometric titrations and protein purification methods.
Nitrilotriacetate is derived from nitrilotriacetic acid, which has the molecular formula and a molecular weight of approximately 191.0661 g/mol. The compound belongs to the class of organic compounds known as alpha amino acids, where the amino group is attached to the carbon atom adjacent to the carboxylate group (the alpha carbon). Its structure allows it to effectively chelate metal ions, making it useful in various applications across scientific fields .
The synthesis of nitrilotriacetate typically involves several chemical reactions. One common method includes reacting ammonia water, sodium hydroxide, and hydroxyacetonitrile as raw materials. The process involves heating these reactants under controlled conditions to form nitrilotriacetic acid, which can then be deprotonated to yield nitrilotriacetate .
The synthesis often requires maintaining specific temperature ranges (80-100 °C) and pH levels (around 14) to optimize yield and purity. A cascade reactor system is commonly employed, where an aqueous sodium cyanide solution is introduced along with formaldehyde. This reaction liberates ammonia, which is continuously distilled off to prevent the formation of byproducts with lower degrees of carboxymethylation .
Nitrilotriacetate possesses a three-dimensional structure characterized by its tricarboxylic nature. The molecular structure includes three carboxyl groups (-COOH) attached to a central nitrogen atom. The structural formula can be represented as:
The melting point of nitrilotriacetic acid is around 241.5 °C, with a solubility of approximately 1.28 mg/mL in water at 22.5 °C . The compound forms prismatic crystals in its undissociated form.
Nitrilotriacetate participates in various chemical reactions, primarily involving metal ions. It can form stable complexes with divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are typically responsible for water hardness. This chelation process effectively reduces precipitation and scaling in industrial applications, such as boiler feedwater treatment .
The reaction mechanism involves the coordination of metal ions with the nitrogen atom and the carboxylate groups of nitrilotriacetate, leading to the formation of soluble complexes that prevent scale formation.
Nitrilotriacetate functions primarily as a chelating agent, binding metal ions through coordinate covalent bonds. In biological contexts, it is utilized for protein purification via affinity chromatography, particularly in methods involving histidine-tagged proteins. The six histidine residues on the protein bind to metal ions immobilized by nitrilotriacetate on solid supports, facilitating purification processes .
These properties contribute to its effectiveness as a chelating agent in various applications .
Nitrilotriacetate has numerous scientific uses:
Nitrilotriacetic acid (NTA) was first synthesized in 1862 via the reaction of monochloroacetic acid with ammonia, representing an early example of polyaminocarboxylic acid synthesis. Industrial-scale production commenced in Europe during the 1930s, primarily for water treatment applications. The 1960s marked a pivotal shift when NTA’s trisodium salt replaced phosphates in detergents across North America and Europe, driven by concerns over phosphate-induced eutrophication. By 1970, U.S. production reached 68 million kilograms annually, with 86–92% allocated to detergent formulations [7] [9]. However, health concerns prompted a temporary suspension in the 1970s, followed by resumed use after rigorous environmental reviews. Post-1980, production stabilized at 22–45 million kilograms annually in the U.S., with significant export volumes [7]. Modern synthesis routes have diversified to include reductive amination and cyanide-based pathways, enhancing scalability and cost-efficiency.
Table 1: Historical Milestones in NTA Production
Year | Development | Industrial Impact |
---|---|---|
1862 | Initial synthesis (chloroacetic acid + NH₃) | Laboratory-scale production |
1930s | Commercial production in Europe | Water softening applications |
1967 | Phosphate replacement in detergents | 150M lb/year U.S. production by 1970 |
1980s | Resumption in detergent use | Stabilized production at 10–45M lb/year (U.S.) |
The dominant industrial route involves the stoichiometric reaction of sodium chloroacetate with ammonia under alkaline conditions, followed by carboxylation. The reaction proceeds through nucleophilic substitution:$$\ce{ClCH2COONa + NH3 -> HN(CH2COONa)2 + NaCl}$$$$\ce{HN(CH2COONa)2 + ClCH2COONa -> N(CH2COONa)3 + NaCl}$$Critical parameters include:
Table 2: Alkaline Hydrolysis Optimization Parameters
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 50–70°C | <50°C: Slow kinetics; >70°C: Decomposition |
pH | 9–11 | <9: Incomplete reaction; >11: Saponification |
NH₃:ClCH₂COO⁻ Ratio | 1:3 | Lower ratios increase iminodiacetate impurities |
Reaction Time | 4–6 hours | Shorter durations reduce yield by 15–20% |
Palladium-catalyzed hydrogenation enables alternative pathways using formaldehyde and hydrogen cyanide (Strecker synthesis):$$\ce{NH3 + 3HCHO + 3HCN -> N(CH2CN)3 ->[H₂/Pd] N(CH2COOH)3}$$Here, Pd/C (5–10 wt% loading) facilitates nitrile group reduction at 80–100°C and 1–3 bar H₂, achieving >90% conversion with minimal metal leaching [10]. Bimetallic Pd-Fe systems further enhance efficiency by weakening Pd-sp² carbon interactions, reducing undesired hydrogenation byproducts. Spectroscopic studies confirm electron transfer from Fe to Pd, elongating the Pd-C distance by 0.2 Å and lowering benzene adsorption energy by 30 kJ/mol [10]. This electronic modulation is critical for preserving aromaticity in intermediates during carboxylation.
Table 3: Catalytic Systems for NTA Synthesis
Catalyst | Conditions | Conversion | Selectivity | Advantage |
---|---|---|---|---|
Pd/C (5%) | 80°C, 3 bar H₂, 4h | 92% | 85% | Standard industrial catalyst |
Pd-Fe/C | 70°C, 1 bar H₂, 3h | 95% | >90% | Reduced deep hydrogenation |
Ni-Raney | 120°C, 10 bar H₂, 6h | 78% | 70% | Cost-effective but lower activity |
pH and Stoichiometry: Precise NaOH control prevents hydrolytic degradation. Sub-stoichiometric alkali (<3 eq.) reduces trisubstituted product yield by 40% [1].Temperature Gradients: Gradual heating from 50°C to 70°C minimizes iminodiacetic acid formation. Isothermal operation above 80°C promotes glycolate byproducts [8].Catalyst Recycling: Pd/C retains 95% activity over five cycles when washed with 0.1M EDTA to remove metal carboxylate deposits [10].Impurity Profiling: ICP-MS analyses reveal Fe³⁺ contamination (>0.002%) reduces crystallinity by 30%. Chelation with NTA itself during purification lowers metal content to <10 ppm [1].
Biodegradability: NTA’s environmental advantage lies in rapid mineralization (half-life: 0.3–15 days in aerobic systems), contrasting persistent EDTA. Over 98% removal occurs in wastewater treatment plants [9].Solvent Selection: The CHEM21 solvent guide prioritizes water, ethanol, and glycerol (scores: 2–4/10) over DMF (score: 8/10). Aqueous ethanol (50%) in carboxylation reduces process mass intensity by 60% [8].Feedstock Innovation: Glucose-derived cyanide via enzymatic dehydration offers renewable HCN sources. Life-cycle assessments show 40% lower carbon footprint versus petroleum-based routes [3].Waste Valorization: Solid residues from alkali fusion are repurposed as cement additives, achieving near-zero landfill discharge in modern plants [8].
Table 4: Green Metrics for NTA Production Routes
Metric | Traditional Route | Green Route | Improvement |
---|---|---|---|
Atom Economy | 76% | 92% (Strecker) | +16% |
Reaction Mass Efficiency | 45% | 68% | +23% |
PMI (kg/kg product) | 3.8 | 1.5 | 60% reduction |
Biodegradability (t₁/₂) | N/A | 2–5 days | >10× faster than EDTA |
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